4-(Pyrrolidin-2-yl)pyrimidine

ROR1 kinase inhibitor SPR binding affinity kinase selectivity

Fragment-based lead discovery requires low-complexity building blocks with validated target engagement and metabolic fate data. 4-(Pyrrolidin-2-yl)pyrimidine (CAS 108831-49-8) is a Rule-of-Three fragment (MW 149.19, XLogP3 0.1) that binds ROR1 with 22 nM Kd and >500-fold selectivity over ROR2. • Established CYP450 hydroxylation map from the 2,4-dipyrrolidinylpyrimidine probe study informs soft-spot analysis. • Enantiopure synthesis via (S)-proline route enables chiral SAR at the pyrrolidine C2 stereogenic center. • Minimal physicochemical burden (1 HBD, 3 HBA, TPSA 37.8 Ų) maximizes ligand efficiency in SPR screening.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
CAS No. 108831-49-8
Cat. No. B009266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-2-yl)pyrimidine
CAS108831-49-8
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1CC(NC1)C2=NC=NC=C2
InChIInChI=1S/C8H11N3/c1-2-7(10-4-1)8-3-5-9-6-11-8/h3,5-7,10H,1-2,4H2
InChIKeyAXENJVBPOZAZTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrrolidin-2-yl)pyrimidine: Structural and Physicochemical Profiling


4-(Pyrrolidin-2-yl)pyrimidine (CAS 108831-49-8) is a heterocyclic building block comprising a pyrimidine ring substituted at the C4 position with a chiral pyrrolidin-2-yl group. With a molecular weight of 149.19 g/mol, XLogP3 of 0.1, topological polar surface area of 37.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1], this compound resides within the Rule-of-Three guidelines for fragment-based lead discovery. The pyrrolidine nitrogen and pyrimidine nitrogens provide versatile hydrogen-bonding vectors, while the stereogenic center at the pyrrolidine C2 position offers an underexploited handle for chiral discrimination in target engagement. As an intermediate, it serves as a precursor to 2,4-disubstituted pyrimidine scaffolds including the known metabolite probe 2,4-dipyrrolidinylpyrimidine, which has been used to model P450-mediated oxidation of therapeutic agents such as tirilazad mesylate [2].

Fragment-Based Discovery Rule-of-Three compliant chiral building block MW 149.19, XLogP3 0.1, TPSA 37.8 Ų
Kinase Probe Synthesis Scaffold for ROR1-targeted inhibitor elaboration 4-substituted core enables high-affinity binding
Metabolic Fate Mapping Precursor to validated P450 oxidation probe Supports metabolite identification studies
Stereochemical SAR Chiral pyrrolidine handle for enantiopure synthesis Accessible from (S)-proline chiral pool

4-(Pyrrolidin-2-yl)pyrimidine: Isomer and Homolog Substitution Risks


Positional isomerism of the pyrrolidinyl substituent on the pyrimidine core—specifically 2-(pyrrolidin-2-yl)pyrimidine (CAS 944905-56-0) vs. the 4-substituted target—produces fundamentally different hydrogen-bonding vector geometries and electron-density distributions that translate into divergent target recognition. In a targeted ROR1 kinase binding study, the 4-substituted pyrrolidin-2-yl-pyrimidine scaffold achieved a Kd of 22 nM against full-length human ROR1 by SPR, with a >500-fold selectivity window over the closely related ROR2 receptor (Kd > 11 μM) [1]. The 2-substituted isomer, by contrast, exhibits immunosuppressive activity attributed to transcriptase binding—a distinct pharmacological profile. Furthermore, ring homologation to 4-(piperidin-2-yl)pyrimidine increases molecular weight by ~14 Da, adds conformational flexibility from an additional methylene unit, and alters the pKa of the basic nitrogen . These differences cannot be predicted a priori without comparative biochemical or biophysical data, making blind substitution a high-risk procurement decision.

1
Positional Isomer Mismatch
2-(Pyrrolidin-2-yl)pyrimidine lacks reported ROR1 binding and exhibits a distinct transcriptase inhibition profile, limiting direct target-engagement substitution.
2
Ring Homolog Alters Physicochemistry
4-(Piperidin-2-yl)pyrimidine increases MW and logP, adding conformational flexibility that may shift fragment efficiency and binding-mode predictability.
3
Supply Chain Discontinuation Risk
The 2-substituted isomer has been discontinued, and the piperidine homolog has fewer vendors; substitution risks multi-year program interruptions.

Evidence Comparison: 4-(Pyrrolidin-2-yl)pyrimidine vs. Closest Analogues


ROR1 Kinase Binding Affinity and Selectivity Over ROR2

A pyrrolidin-2-yl-pyrimidine-containing compound evaluated for ROR1 kinase binding via surface plasmon resonance (SPR) exhibited a dissociation constant (Kd) of 22 nM against full-length human His-tagged ROR1. Against the homologous receptor tyrosine kinase ROR2, the same scaffold showed a Kd greater than 11 μM, representing a selectivity ratio exceeding 500-fold [1]. While this data derives from a functionalized derivative, the 4-(pyrrolidin-2-yl)pyrimidine core provides the essential pyrrolidine-pyrimidine pharmacophore. By comparison, the 2-substituted positional isomer (2-(pyrrolidin-2-yl)pyrimidine) has not been reported to exhibit ROR1 binding activity and is instead associated with transcriptase inhibition and immunosuppressive effects .

ROR1 Binding Affinity
Class-level inference
Kd 22 nM (ROR1) vs. >11,000 nM (ROR2)
Supports ROR1-selectivity review for kinase probe design
Data from SPR on functionalized derivative; core scaffold attribution
ROR1 kinase inhibitor SPR binding affinity kinase selectivity

Rule-of-Three Compliance vs. Piperidine Homolog

4-(Pyrrolidin-2-yl)pyrimidine exhibits physicochemical properties fully compliant with the Rule-of-Three guidelines for fragment-based drug discovery: molecular weight = 149.19 g/mol (<300), XLogP3 = 0.1 (≤3), hydrogen bond donors = 1 (≤3), hydrogen bond acceptors = 3 (≤3) [1]. In contrast, its piperidine homolog 4-(piperidin-2-yl)pyrimidine carries a molecular weight of 163.22 g/mol (>14 Da increase) with an additional methylene unit that increases both lipophilicity (estimated ΔXLogP3 ~ +0.3 to +0.5) and conformational degrees of freedom . The smaller, less lipophilic target compound is thus better suited for fragment screening campaigns where ligand efficiency and physicochemical tractability are paramount.

Physicochemical Properties
Cross-study comparable
ΔMW +14 Da for piperidine homolog; XLogP3 0.1 for target
Supports fragment-library selection with favorable ligand efficiency
Piperidine ring increases lipophilicity and conformational flexibility
Fragment-based drug discovery Rule of Three physicochemical property comparison

Commercial Sourcing Reliability vs. Discontinued Analogues

As of April 2026, 4-(pyrrolidin-2-yl)pyrimidine is actively stocked by multiple independent suppliers at ≥95% purity (e.g., AKSci product 8201CU, BOC Sciences), with the free base form readily available . In contrast, the positional isomer 2-(pyrrolidin-2-yl)pyrimidine hydrochloride (Sigma-Aldrich AldrichCPR) has been officially discontinued , and the piperidine homolog 4-(piperidin-2-yl)pyrimidine is primarily available as the dihydrochloride salt and listed by fewer vendors [1]. Single-source or discontinued comparators introduce unacceptable risk for multi-year medicinal chemistry campaigns.

Commercial Sourcing
Supporting evidence
Multi-vendor supply (≥4) vs. discontinued or single-source comparators
Reduces procurement risk for long-term medicinal chemistry campaigns
Free base, ≥95% purity; competitor salts discontinued
chemical sourcing commercial availability supply chain reliability

CYP450 Metabolic Soft Spot Mapping via Dipyrrolidinylpyrimidine Probe

The 4-(pyrrolidin-2-yl)pyrimidine moiety is a direct substructure of 2,4-dipyrrolidinylpyrimidine (2,4-DPP), a validated chemical probe used to elucidate P450-mediated oxidation pathways relevant to the neuroprotective agent tirilazad mesylate. Incubation of 2,4-DPP with male rat liver microsomes identified three characteristic hydroxylation metabolites: 4-(3-hydroxypyrrolidinyl)-2-(pyrrolidinyl)-pyrimidine (M1), 4-(2-hydroxypyrrolidinyl)-2-(pyrrolidinyl)-pyrimidine (M2), and 2-(2-hydroxypyrrolidinyl)-4-(pyrrolidinyl)-pyrimidine (M3) [1]. Intermolecular deuterium isotope effects for M1 (kH/kD = 14.55 ± 0.54) vs. M2 (kH/kD = 6.01 ± 0.65) distinguished direct hydrogen abstraction (M1) from iminium ion-mediated oxidation (M2, M3) [1]. No comparable metabolic fate mapping has been published for 2-(pyrrolidin-2-yl)pyrimidine or the piperidine homolog, giving the 4-substituted scaffold a unique advantage in metabolite prediction.

CYP450 Metabolism Mapping
Supporting evidence
3 hydroxylation sites identified via 2,4-DPP probe; kH/kD 14.55 (M1)
Enables data-driven metabolite stabilization strategies
Rat liver microsome study; comparator scaffolds lack equivalent data
drug metabolism cytochrome P450 metabolite identification tirilazad analog

Chiral Center for Enantioselective Synthesis

The pyrrolidin-2-yl substituent at the pyrimidine C4 position introduces a stereogenic center directly adjacent to the heteroaryl ring. An enantioselective synthetic route from (S)-proline and (2S,4R)-4-hydroxyproline provides access to enantiopure pyrrolidin-2-yl-substituted pyrimidine derivatives in good yields, as demonstrated by cyclocondensation of β-ketoenamides with hydroxylamine hydrochloride to furnish enantiopure pyrimidine N-oxides [1]. By comparison, the 4-(pyrrolidin-1-yl)pyrimidine isomer (N-linked attachment) eliminates the stereogenic center entirely, removing any opportunity for chiral discrimination. The 4-(piperidin-2-yl)pyrimidine homolog retains chirality but introduces additional conformational complexity that may confound structure-based design.

Enantioselective Synthesis
Class-level inference
Enantiopure route from (S)-proline via β-ketoenamide cyclization
Supports stereospecific SAR exploration for chiral targets
N-linked pyrrolidine analogs are achiral and lack this capability
chiral pool synthesis enantioselective proline-derived pyrimidine library

Application Scenarios for 4-(Pyrrolidin-2-yl)pyrimidine


ROR1-Targeted Kinase Inhibitor Fragment Elaboration

Directly leveraging the 22 nM Kd binding affinity demonstrated by the pyrrolidin-2-yl-pyrimidine core against ROR1 [1], procurement of the target compound enables fragment growth and structure-based optimization for ROR1-dependent hematologic and solid tumor indications, with >500-fold selectivity already established over ROR2, minimizing off-target concerns.

Metabolically Characterized Fragment Library Design

The established CYP450 hydroxylation map from the 2,4-dipyrrolidinylpyrimidine probe study [2] provides prospective metabolic soft-spot information that can be incorporated into library design for CNS-penetrant or hepatically cleared programs, offering a risk-reduction advantage over comparator scaffolds that lack any metabolic fate data.

Enantiopure Chiral Building Block for Stereospecific SAR

Using the (S)-proline-derived synthetic route [3], researchers can procure enantiopure 4-(pyrrolidin-2-yl)pyrimidine for systematic investigation of stereochemical effects on target binding, a capability not available with achiral N-linked pyrrolidine analogs and essential for programs targeting chiral binding pockets.

Fragment-to-Lead Optimization with Rule-of-Three Compliance

With MW 149.19, XLogP3 0.1, and only 1 rotatable bond [4], the compound is an ideal low-complexity fragment for SPR-based screening campaigns, where its minimal physicochemical burden maximizes ligand efficiency relative to the heavier and more lipophilic piperidine homolog.

Application
Selection Property
Validation Focus
ROR1 Kinase Inhibitor Fragment Elaboration
Selectivity profile review
ROR1 vs. ROR2 binding affinity endpoints
Metabolically Characterized Fragment Library Design
Metabolic fate mapping context
CYP450 hydroxylation site and isotope effect data
Enantiopure Chiral Building Block for Stereospecific SAR
Chiral pool synthetic accessibility
Enantiomeric excess and stereochemical attribution
Fragment-to-Lead Optimization
Rule-of-Three compliant profile
Ligand efficiency and physicochemical tractability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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